molecular formula C17H20N2O2S B2439006 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(o-tolyl)urea CAS No. 1448137-54-9

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2439006
CAS No.: 1448137-54-9
M. Wt: 316.42
InChI Key: FOMARDZAGYTOHX-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(o-tolyl)urea is an organic compound with a complex structure that includes both aromatic and urea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(o-tolyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-(methylthio)benzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then reduced to form the corresponding amine, which is subsequently reacted with o-tolyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high-quality product output.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nitration of the aromatic ring can produce nitro derivatives.

Scientific Research Applications

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(o-tolyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. For instance, if the compound exhibits biological activity, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-2-(4-methylphenyl)ethyl)-3-(o-tolyl)urea: Similar structure but lacks the methylthio group.

    1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(p-tolyl)urea: Similar structure but with a different substitution pattern on the aromatic ring.

Uniqueness

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(o-tolyl)urea is unique due to the presence of both the hydroxy and methylthio groups, which can influence its chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule provides distinct properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-12-5-3-4-6-15(12)19-17(21)18-11-16(20)13-7-9-14(22-2)10-8-13/h3-10,16,20H,11H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMARDZAGYTOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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